

# Angustine: A Promising Scaffold for Novel Drug Design

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## Compound of Interest

Compound Name: Angustine

Cat. No.: B1213357

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Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction:

**Angustine**, a naturally occurring  $\beta$ -carboline alkaloid, presents a compelling scaffold for the development of novel therapeutic agents. Found in plant species such as *Nauclea pobeguini* and *Strychnos angustiflora*, its chemical structure offers a unique template for synthetic modification and exploration of diverse biological activities. These application notes provide an overview of the potential applications of **angustine** in drug design, supported by available data and detailed experimental protocols for its evaluation. While research on pure **angustine** is nascent, studies on related alkaloids and extracts containing **angustine**-type compounds suggest significant potential in anticancer, anti-inflammatory, and antimicrobial applications.

## Chemical Structure and Properties

- IUPAC Name: 1-ethenyl-8,13-dihydroindolo[2',3':3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one
- Molecular Formula: C<sub>20</sub>H<sub>15</sub>N<sub>3</sub>O
- Molecular Weight: 313.36 g/mol
- CAS Number: 40041-96-1

The rigid, planar structure of the  $\beta$ -carboline core, combined with the reactive vinyl group, provides multiple points for chemical modification to optimize pharmacological properties and target specificity.

## Potential Therapeutic Applications & Biological Activity

While specific quantitative data for pure **angustine** is limited, preliminary studies on extracts containing **angustine**-type alkaloids and research on related  $\beta$ -carboline and indole alkaloids indicate promising biological activities.

### Anticancer Activity

Extracts from the bark of *Nauclea pobeguinii*, known to contain **angustine**-type alkaloids, have demonstrated cytotoxicity against various human cancer cell lines. This suggests that **angustine** or its derivatives could be valuable as a scaffold for the development of new anticancer drugs.

Table 1: Cytotoxicity of *Nauclea pobeguinii* Bark Extract<sup>[1][3]</sup>

Cancer Cell Line	IC <sub>50</sub> (μg/mL)
HCT116 (p53 <sup>-/-</sup> ) (Colon)	8.70
U87MG.ΔEGFR (Glioblastoma)	18.53
CCRF-CEM (Leukemia)	21.05
MDA-MB-231-BCRP (Breast)	29.95

### Anti-inflammatory Activity

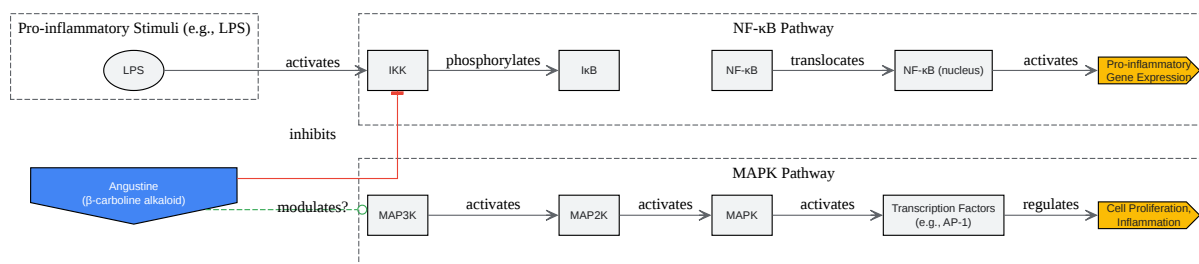
**Angustine**, as a  $\beta$ -carboline alkaloid, is predicted to exhibit anti-inflammatory properties through the inhibition of the NF- $\kappa$ B signaling pathway.  $\beta$ -carboline alkaloids have been shown to suppress the activation of NF- $\kappa$ B by inhibiting I $\kappa$ B kinase (IKK), a key enzyme in the pathway. This prevents the translocation of NF- $\kappa$ B to the nucleus and the subsequent transcription of pro-inflammatory genes.

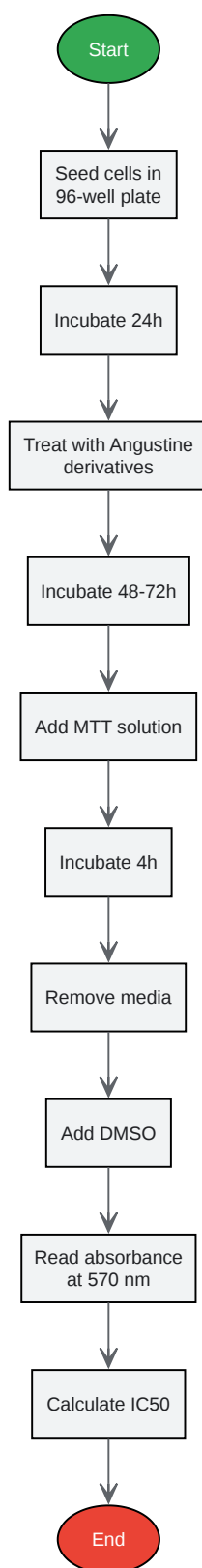
## Antimicrobial Activity

Indole alkaloids, the broader class to which **angustine** belongs, are known to possess antimicrobial properties. The potential of **angustine** and its derivatives as antimicrobial agents warrants further investigation against a panel of pathogenic bacteria and fungi.

## Signaling Pathways

Based on its structural class, **angustine** is likely to modulate key signaling pathways implicated in cancer and inflammation.





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## References

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- 2. bowdish.ca [bowdish.ca]
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